molecular formula C23H22N2 B5151068 (1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE CAS No. 331970-59-3

(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE

Cat. No.: B5151068
CAS No.: 331970-59-3
M. Wt: 326.4 g/mol
InChI Key: HUUNUNYGLNQOMP-UHFFFAOYSA-N
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Description

(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE is a complex organic compound that features both indole and diphenylethylamine moieties. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

For the diphenylethylamine part, a common approach is the reduction of the corresponding nitro compound or the reductive amination of benzophenone derivatives. The final step involves coupling the indole and diphenylethylamine moieties, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for such complex organic compounds often rely on scalable and efficient synthetic routes. Catalytic hydrogenation and high-pressure reactions are commonly employed to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms are also used to optimize reaction conditions and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry

In chemistry, (1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to interact with various biological targets, making them valuable in the development of new therapeutic agents .

Medicine

Medically, this compound and its derivatives are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. Their ability to modulate biological pathways makes them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities .

Mechanism of Action

The mechanism of action of (1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The diphenylethylamine part can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2-DIPHENYLETHYL)[(1H-INDOL-3-YL)METHYL]AMINE is unique due to its combined indole and diphenylethylamine structure, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1,2-diphenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2/c1-3-9-18(10-4-1)15-23(19-11-5-2-6-12-19)25-17-20-16-24-22-14-8-7-13-21(20)22/h1-14,16,23-25H,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUNUNYGLNQOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253306
Record name N-(1,2-Diphenylethyl)-1H-indole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331970-59-3
Record name N-(1,2-Diphenylethyl)-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331970-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2-Diphenylethyl)-1H-indole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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